molecular formula C26H27N5O2 B11220533 Ethyl 4-[7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate

Ethyl 4-[7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B11220533
M. Wt: 441.5 g/mol
InChI Key: UGMIYAUAZXWYQY-UHFFFAOYSA-N
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Description

Ethyl 4-[7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core, a bicyclic structure that combines pyrrole and pyrimidine rings. Key structural attributes include:

  • Position 7: A 4-methylphenyl substituent, contributing hydrophobic and steric effects.
  • Position 5: A phenyl group, enhancing aromatic interactions.

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 4-[7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C26H27N5O2/c1-3-33-26(32)30-15-13-29(14-16-30)24-23-22(20-7-5-4-6-8-20)17-31(25(23)28-18-27-24)21-11-9-19(2)10-12-21/h4-12,17-18H,3,13-16H2,1-2H3

InChI Key

UGMIYAUAZXWYQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name/ID Core Structure R7 Substituent R5 Substituent Piperazine Substituent Synthesis Method Yield (%) Reference
Target Compound Pyrrolo[2,3-d]pyrimidine 4-Methylphenyl Phenyl Ethyl carboxylate Not specified - -
3ae () Pyrrolo[2,3-d]pyrimidine 6-Methylpyridin-3-yl - tert-Butyl carboxylate Cross-Ullmann coupling 42
Ethyl 4-[4-(2-fluorophenyl)piperazino]-... () Pyrimidine - - Ethyl carboxylate + methylsulfanyl Not specified -
Pyrazolo[4,3-d]pyrimidinone () Pyrazolo[4,3-d]pyrimidinone - - Sulfonylpiperazine Not specified -

Key Observations :

Core Structure: The target’s pyrrolo[2,3-d]pyrimidine core is distinct from pyrimidine () or pyrazolo[4,3-d]pyrimidinone (). The fused pyrrole ring in the target may enhance planarity and binding affinity compared to simpler pyrimidines .

’s methylsulfanyl substituent introduces electron-withdrawing effects, which may alter electronic properties relative to the target’s ester .

Piperazine Modifications :

  • The ethyl carboxylate in the target contrasts with tert-butyl (3ae) and sulfonyl () groups. The ester may improve solubility in polar solvents compared to tert-butyl but is less stable toward hydrolysis than sulfonamides .

Physicochemical Properties

  • Solubility : The target’s ethyl carboxylate may enhance aqueous solubility compared to tert-butyl (3ae) but reduce it relative to sulfonylpiperazines () .
  • Lipophilicity (logP) : The phenyl and 4-methylphenyl groups likely increase logP compared to pyridinyl (3ae) or fluorophenyl () analogs, impacting membrane permeability .

Stability and Reactivity

  • The ester group in the target is prone to hydrolysis under acidic/basic conditions, whereas sulfonamides () and tert-butyl carbamates (3ae) offer greater stability .
  • The absence of electron-withdrawing groups (e.g., ’s methylsulfanyl) may render the target less reactive in electrophilic substitutions .

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